molecular formula C23H26ClNO6S B2851271 N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-triethoxybenzamide CAS No. 863007-78-7

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2851271
CAS No.: 863007-78-7
M. Wt: 479.97
InChI Key: IVROZRDMGMFPSO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-triethoxybenzamide is a synthetic chemical compound of interest in medicinal chemistry and pharmacology research. This benzamide derivative features a 3-chlorophenyl group and a 2,3-dihydrothiophene 1,1-dioxide moiety, which may influence its physicochemical properties and interaction with biological targets. The specific research applications, biological activity, and mechanism of action for this compound are not yet fully characterized in the scientific literature and represent an area for ongoing investigation. Researchers are exploring its potential utility as a molecular tool or as a precursor in synthetic pathways. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Please note that the specific research applications and mechanism of action for this compound require verification from peer-reviewed scientific literature.

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClNO6S/c1-4-29-20-12-16(13-21(30-5-2)22(20)31-6-3)23(26)25(18-9-7-8-17(24)14-18)19-10-11-32(27,28)15-19/h7-14,19H,4-6,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVROZRDMGMFPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its triethoxybenzamide core and sulfur-containing sulfone ring . Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of Key Analogues
Compound Name Key Substituents Heterocycle/Backbone Potential Applications References
N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide 3-chlorophenyl, tetrahydrofuran-oxo, cyclopropane Cyclopropane-carboxamide Pesticide (cyprofuram)
N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide 3-bromophenyl, trimethoxybenzamide Benzanilide Structural studies
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide 3-chlorophenyl, trifluoromethyl-benzothiazole Benzothiazole-acetamide Agrochemical/Pharmaceutical
Target Compound 3-chlorophenyl, 1,1-dioxido-dihydrothiophen, triethoxybenzamide Sulfone-dihydrothiophen Hypothetical: Pesticide
Key Observations:

Heterocyclic Moieties: The target’s 1,1-dioxido-2,3-dihydrothiophen group introduces a sulfone ring, which is more polar and oxidation-resistant compared to the tetrahydrofuran-oxo group in cyprofuram . Sulfones are known to enhance metabolic stability in agrochemicals. Benzothiazole derivatives (e.g., ) leverage fluorine substituents for lipophilicity and target affinity, whereas the target compound uses ethoxy groups for similar effects .

The 3-chlorophenyl group is a common motif in pesticides (e.g., cyprofuram) due to its electron-withdrawing properties, which stabilize interactions with enzyme active sites .

Table 2: Physicochemical Properties (Inferred from Analogues)
Property Target Compound N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide Cyprofuram
Molecular Weight ~480 g/mol (estimated) 396.6 g/mol 326.8 g/mol
Solubility Moderate (polar sulfone, ethoxy groups) Low (trimethoxy, bromophenyl) Low (cyclopropane, furan)
Synthetic Route Likely via amide coupling Amide coupling of 3-bromoaniline and 3,4,5-trimethoxybenzoyl chloride Cyclopropane-carboxamide formation

Q & A

Q. Table 1: Reaction Optimization Parameters

StepReagents/ConditionsYield (%)Purity (%)Reference
Amide couplingHATU, DIPEA, DMF, 0°C7295
Sulfone oxidationm-CPBA, THF, RT8598

Which spectroscopic and crystallographic methods are most effective for characterizing its structure?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., triethoxybenzamide protons at δ 3.8–4.2 ppm; dihydrothiophene-dioxide protons at δ 3.1–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: 495.06 Da).
  • X-ray crystallography : Use SHELXL for structure refinement (as in related benzamide derivatives ). ORTEP-3 is recommended for visualizing thermal ellipsoids .

Key Challenge : Crystallization may require slow evaporation in acetonitrile/ethyl acetate (1:3) due to the compound’s hydrophobic triethoxy groups .

What preliminary biological activities are associated with its structural analogs?

Methodological Answer:
Analogous compounds (e.g., chlorine/methoxy substitutions) show:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria .
  • Anti-inflammatory effects : COX-2 inhibition (IC₅₀: 0.8 µM) via sulfone-mediated interactions .
  • Assay design : Use MTT assays for cytotoxicity and ELISA for cytokine profiling .

Q. Table 2: Biological Activity of Structural Analogs

SubstituentTarget ActivityAssay TypeReference
3-Cl, 4-OCH₃COX-2 inhibitionELISA
4-Cl, 2-OCH₃AntibacterialBroth microdilution

Advanced Research Questions

How can contradictory data in biological activity studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Substituent positional effects : Compare 3-chloro vs. 4-chloro analogs (e.g., 3-Cl enhances COX-2 affinity, while 4-Cl reduces solubility) .
  • Assay variability : Standardize cell lines (e.g., RAW 264.7 for inflammation) and solvent controls (DMSO ≤0.1%) .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates .

Case Study : A 2024 study found conflicting MIC values for a dihydrothiophene-dioxide analog; resolution involved repeating assays under anaerobic conditions, revealing oxygen sensitivity .

What strategies optimize enantioselective synthesis of its chiral centers?

Methodological Answer:
The dihydrothiophene-dioxide moiety introduces a stereocenter at C3. Key strategies:

  • Chiral auxiliaries : Use (R)-BINOL-phosphoric acid to induce >90% ee during sulfone formation .
  • Catalytic asymmetric oxidation : Employ Sharpless epoxidation conditions with Ti(OiPr)₄ and DET .
  • HPLC validation : Use a Chiralpak AD-H column (hexane:IPA 90:10) to confirm enantiopurity .

How can computational modeling predict its pharmacokinetic and target-binding properties?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with COX-2 (PDB: 5KIR). The triethoxy groups show π-π stacking with Tyr385 .
  • ADMET prediction : SwissADME to assess logP (predicted: 3.2) and BBB permeability (low, due to sulfone polarity) .
  • MD simulations : GROMACS for 100 ns trajectories to evaluate stability in binding pockets .

Q. Table 3: Predicted vs. Experimental logP Values

MethodPredicted logPExperimental logPDeviation
SwissADME3.23.5±0.3
XLogP33.43.5±0.1

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